N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C24H27N3O2S and its molecular weight is 421.56. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Medicinal Chemistry
Heterocyclic Compound Synthesis : Compounds with thiophene, pyrazole, and carboxamide functionalities are often explored for their utility in synthesizing novel heterocyclic compounds. Such molecules are of interest in medicinal chemistry for their diverse biological activities and potential as therapeutic agents. The reaction mechanisms, such as ANRORC rearrangements and 1,3-dipolar cycloadditions, provide pathways to synthesize complex heterocycles that could serve as leads in drug discovery (Ledenyova et al., 2018; Sowmya et al., 2018).
Antimicrobial and Antituberculosis Activity : Molecular frameworks containing thiophene and pyrazole units have been evaluated for their antimicrobial and antituberculosis properties. Design and synthesis of such compounds, followed by biological evaluation, can lead to the identification of new agents against various microbial infections and tuberculosis, showcasing their significance in addressing global health challenges (Jeankumar et al., 2013).
Anticancer Research : The structural motifs present in this compound are commonly found in molecules studied for anticancer activities. Research into compounds featuring similar structural elements, such as pyrazole and thiophene, has led to the identification of molecules with potential as anticancer agents, indicating that this compound could also be explored for such applications. The studies often involve synthesis, characterization, and evaluation of these compounds for their ability to inhibit cancer cell growth, providing insights into their mechanisms of action and therapeutic potential (Alam et al., 2016).
Mechanism of Action
Target of Action
Compounds containing the indole nucleus are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Similarly, thiophene-based analogs have been of interest as a potential class of biologically active compounds .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For instance, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole and thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, indole derivatives can have antiviral, anti-inflammatory, and anticancer effects among others .
properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c28-23(24(10-14-29-15-11-24)19-5-2-1-3-6-19)25-12-13-27-21(18-8-9-18)17-20(26-27)22-7-4-16-30-22/h1-7,16-18H,8-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIWGKVLFCRLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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